BenchChemオンラインストアへようこそ!

4-bromo-1-(cyclobutylmethyl)-1H-pyrazole

Lipophilicity Drug-likeness ADME

4-Bromo-1-(cyclobutylmethyl)-1H-pyrazole is a 4‑bromo‑N¹‑(cyclobutylmethyl) pyrazole derivative (C₈H₁₁BrN₂, MW 215.09 g/mol). The cyclobutylmethyl substituent confers higher lipophilicity and greater conformational flexibility than simple N‑alkyl analogs, while the C‑4 bromine atom provides a reactive handle for cross‑coupling transformations.

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
CAS No. 1216096-92-2
Cat. No. B1466808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-(cyclobutylmethyl)-1H-pyrazole
CAS1216096-92-2
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESC1CC(C1)CN2C=C(C=N2)Br
InChIInChI=1S/C8H11BrN2/c9-8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2
InChIKeyMEGSJLMAKZPTTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(cyclobutylmethyl)-1H-pyrazole (CAS 1216096-92-2): Key Physicochemical Properties & Comparator Landscape


4-Bromo-1-(cyclobutylmethyl)-1H-pyrazole is a 4‑bromo‑N¹‑(cyclobutylmethyl) pyrazole derivative (C₈H₁₁BrN₂, MW 215.09 g/mol). The cyclobutylmethyl substituent confers higher lipophilicity and greater conformational flexibility than simple N‑alkyl analogs, while the C‑4 bromine atom provides a reactive handle for cross‑coupling transformations . Computed properties include XLogP = 2.1, topological polar surface area (TPSA) = 17.8 Ų, two rotatable bonds, one hydrogen‑bond acceptor, and zero hydrogen‑bond donors .

Why Simple N‑Alkyl Pyrazoles Cannot Substitute 4-Bromo-1-(cyclobutylmethyl)-1H-pyrazole


Direct replacement of the cyclobutylmethyl group with a methyl, ethyl, or other linear alkyl chain alters the compound’s physicochemical profile—particularly lipophilicity, conformational flexibility, and metabolic stability—in ways that cannot be captured by a simple potency or selectivity extrapolation. The cyclobutane ring is known to improve metabolic stability, modulate lipophilicity, and induce beneficial conformational effects in drug candidates, making the cyclobutylmethyl‑substituted pyrazole a distinct chemical entity that must be evaluated on its own merits rather than being treated as a generic ‘4‑bromo‑N‑alkylpyrazole’ [1].

Quantitative Differentiation Evidence for 4-Bromo-1-(cyclobutylmethyl)-1H-pyrazole vs. Closest Analogs


Higher Lipophilicity (XLogP) vs. 4-Bromo-1-methyl-1H-pyrazole Enhances Membrane Permeability Potential

The target compound exhibits an XLogP of 2.1, compared with 0.9 for 4‑bromo‑1‑methyl‑1H‑pyrazole, indicating a 1.2 unit increase in lipophilicity that falls within the optimal range for oral drug candidates (LogP 1‑3) and is expected to improve passive membrane permeability [1].

Lipophilicity Drug-likeness ADME

Increased Conformational Flexibility (Rotatable Bonds) vs. N‑Methyl Analog Enables Better Induced‑Fit Binding

The target compound contains 2 rotatable bonds (the cyclobutylmethyl‑pyrazole linkage), whereas 4‑bromo‑1‑methyl‑1H‑pyrazole has 0 rotatable bonds, providing the target molecule with greater conformational degrees of freedom that can facilitate induced‑fit interactions with protein binding pockets [1].

Conformational flexibility Molecular recognition Drug design

Potential Metabolic Stability Enhancement Conferred by the Cyclobutyl Group

Cyclobutane rings are widely employed in medicinal chemistry to increase metabolic stability by reducing oxidative metabolism at adjacent positions. A comprehensive review of cyclobutane‑containing drug candidates documents that cyclobutyl groups can improve metabolic stability, direct pharmacophore orientation, and fill hydrophobic pockets [1]. Although direct metabolic stability data for 4‑bromo‑1‑(cyclobutylmethyl)‑1H‑pyrazole are not yet reported, the presence of the cyclobutylmethyl substituent is expected to confer a stability advantage over simple alkyl‑substituted analogs based on established class‑level evidence.

Metabolic stability Cyclobutane Drug metabolism

Larger Molecular Size and Heavy Atom Count Relative to N‑Methyl Analog May Influence Pharmacokinetics

The target compound contains 11 heavy atoms (C, N, Br) versus 7 for 4‑bromo‑1‑methyl‑1H‑pyrazole and 8 for the N‑ethyl analog, reflecting the added cyclobutyl ring. While both analogs share the same TPSA (17.8 Ų), the increased heavy atom count and molecular weight (215.09 vs. 161.00 g/mol) may affect passive diffusion rates and tissue distribution [1][2].

Molecular size Heavy atom count Pharmacokinetics

Recommended Application Scenarios for 4-Bromo-1-(cyclobutylmethyl)-1H-pyrazole Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Fine‑Tuned Lipophilicity

When a lead series based on 4‑bromo‑N‑methylpyrazole shows sub‑optimal logP (<1), the cyclobutylmethyl analog can be employed to increase lipophilicity by approximately 1.2 log units, bringing the compound into the optimal range for oral absorption (LogP 1‑3) without introducing additional hydrogen‑bond donors or acceptors .

Structure‑Activity Relationship (SAR) Studies Exploring Conformational Flexibility

The two rotatable bonds of the cyclobutylmethyl group offer conformational freedom absent in the rigid N‑methyl analog, allowing medicinal chemists to probe the impact of induced‑fit binding on target affinity and selectivity while keeping the core pyrazole scaffold constant .

Metabolic Stability Improvement in Early‑Stage Drug Discovery

For programs where oxidative metabolism of N‑alkyl pyrazole leads is problematic, the cyclobutylmethyl derivative provides a hypothesis‑driven replacement strategy based on the known ability of cyclobutane rings to enhance metabolic stability, as documented in successful drug candidates [1].

Suzuki Coupling Building Block for Late‑Stage Diversification

The C‑4 bromine atom serves as a versatile handle for palladium‑catalyzed cross‑coupling, while the cyclobutylmethyl group contributes favorable physicochemical properties (lipophilicity, conformational flexibility) to the resulting biaryl products, making this compound an attractive synthon for parallel library synthesis .

Quote Request

Request a Quote for 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.